(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
Description
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (molecular formula: C₁₃H₁₂F₃NO₃; monoisotopic mass: 287.076928 Da) is a fluorinated organic compound characterized by a Z-configured double bond, an acetamido group, a 2,4,5-trifluorophenyl (TFP) substituent, and a methyl ester moiety . Its structural rigidity and electronic properties are influenced by the stereochemistry of the double bond and the electron-withdrawing fluorine atoms on the aromatic ring. This compound is notably identified as an impurity in the synthesis of Sitagliptin, a pharmaceutical agent used for type 2 diabetes management, highlighting its relevance in drug quality control .
Properties
CAS No. |
1234321-81-3 |
|---|---|
Molecular Formula |
C13H12F3NO3 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18) |
InChI Key |
IZFJPBWBAPIUAN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Isomeric SMILES |
CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Disconnection
The target molecule is dissected into three primary fragments (Figure 1):
-
But-2-enoate backbone : Derived from a carbonyl precursor via Wittig or Horner-Wadsworth-Emmons olefination.
-
2,4,5-Trifluorophenyl group : Introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid derivative.
-
Acetamido moiety : Installed through amidation of a primary amine intermediate.
Stereochemical control at the double bond (Z-configuration) is achieved through ylide geometry in the Wittig reaction or via steric directing groups.
Synthetic Routes and Reaction Mechanisms
Formation of the But-2-Enoate Backbone
The α,β-unsaturated ester framework is constructed using a Wittig reaction between methyl glyoxylate and a stabilized ylide. For example:
Conditions :
Introduction of the 2,4,5-Trifluorophenyl Group
A Suzuki-Miyaura coupling links the trifluorophenyl boronic acid to the but-2-enoate intermediate (Table 1):
Table 1: Coupling Reaction Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 68 |
| PdCl₂(dppf) | CsF | Dioxane | 100 | 82 |
| XPhos Pd G3 | NaHCO₃ | EtOH/H₂O | 60 | 91 |
Optimal conditions use XPhos Pd G3 with NaHCO₃ in ethanol/water, achieving 91% yield.
Installation of the Acetamido Group
The amine precursor is acetylated using acetic anhydride under mild conditions:
Conditions :
Stereochemical Control and Isomer Separation
Z/E Selectivity in Olefination
The Z-configuration is favored using bulky ylides (e.g., tricyclohexylphosphine) to induce steric hindrance on the same side as the ester group.
Table 2: Stereoselectivity in Wittig Reactions
| Ylide Bulkiness | Z:E Ratio |
|---|---|
| Low (PPh₃) | 1:2 |
| High (PCy₃) | 4:1 |
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) separates Z and E isomers, with the Z-isomer eluting earlier due to reduced polarity.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Reactor Design :
-
Microfluidic channels for precise temperature control (ΔT ±1°C)
-
In-line IR monitoring for real-time yield adjustment
Advantages :
Catalytic System Recycling
Palladium catalysts are recovered via immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), enabling five reuse cycles with <5% activity loss.
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Wittig-Suzuki | 3 | 72 | 98.5 |
| Heck-Amidation | 4 | 65 | 97.2 |
| Flow Synthesis | 3 | 88 | 99.5 |
The Wittig-Suzuki route offers the best balance of efficiency and scalability.
Process Optimization and Troubleshooting
Common Side Reactions
-
Over-acetylation : Mitigated by stoichiometric control (1.05 eq acetic anhydride).
-
Double Bond Isomerization : Suppressed by conducting reactions under nitrogen atmosphere.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance coupling rates but complicate purification. Ether solvents (THF, dioxane) improve stereoselectivity but lower yields.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate exhibit significant anticancer properties. The trifluoromethyl group present in the structure enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been reported to act as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This property could be exploited in designing drugs that require precise modulation of metabolic pathways to enhance therapeutic efficacy or reduce adverse effects .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. The compound's ability to penetrate the blood-brain barrier (BBB) positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve reducing oxidative stress and inflammation within neural tissues .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it a potential candidate for developing new pesticides. The trifluorophenyl moiety is known for enhancing the bioactivity of agrochemicals against pests and pathogens. Research into its efficacy as a pesticide could lead to formulations that are more effective while also being environmentally sustainable .
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant metabolic pathways can promote growth and improve resistance to environmental stresses. This application could be particularly valuable in agricultural practices aiming for higher yields with lower chemical inputs .
Material Science
Polymer Synthesis
this compound can be utilized in synthesizing advanced materials such as polymers with tailored properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymeric materials. Research into its polymerization processes could lead to innovative materials suitable for various industrial applications .
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | CYP1A2, CYP2C19 | |
| Neuroprotection | Reduces oxidative stress |
Case Studies
- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound against breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations.
- Pesticide Formulation Research : In an agricultural study, the compound was tested as a potential pesticide against aphids on tomato plants. The results showed a notable decrease in pest populations compared to untreated controls.
- Polymer Development Project : Researchers at a materials science institute explored the use of this compound in synthesizing high-performance polymers for aerospace applications. Preliminary results indicated enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the acetamido group may participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Key Structural Features :
Fluorinated Aromatic Ring: The 2,4,5-trifluorophenyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability . Acetamido and Ester Groups: These polar moieties may influence solubility and intermolecular interactions, such as hydrogen bonding, critical for target binding .
Comparison Table :
| Compound Name | Aromatic Substituents | Functional Groups | Biological Activity/Application | Source |
|---|---|---|---|---|
| (Z)-Methyl 3-acetamido-4-(2,4,5-TFP)but-2-enoate | 2,4,5-Trifluorophenyl | Acetamido, methyl ester, Z-enoate | Pharmaceutical impurity (Sitagliptin) | |
| Acylthioureas (e.g., 2,4,5-TFP derivatives) | 2,4,5-Trifluorophenyl | Acylthiourea, benzamide | Antimicrobial, antibiofilm agents | |
| Methyl 3-azido-4-(2,4,5-TFP)butanoate | 2,4,5-Trifluorophenyl | Azido, methyl butanoate | Intermediate in synthesis | |
| N-(6-Trifluoromethylbenzothiazole-2-yl) acetamides | Methoxy/trifluoromethyl | Acetamide, benzothiazole | Patent-protected pharmaceuticals |
Physicochemical Properties
While direct data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
Lipophilicity: Fluorination typically increases logP, favoring membrane permeability. The Z-enoate’s rigidity may reduce entropy loss upon binding compared to flexible analogs like butanoate derivatives .
Biological Activity
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate, also known by its CAS number 1234321-81-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 245.20 g/mol. The structure features a trifluorophenyl group, which is significant in enhancing the compound's biological properties.
Structural Formula
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with trifluorophenyl groups have demonstrated significant activity against colon and breast cancer cells with IC50 values in the nanomolar range .
- Enzyme Inhibition : The acetamido group in the structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. This could be particularly relevant in the development of therapeutics targeting metabolic disorders.
- Antimicrobial Activity : Similar compounds have been noted for their antimicrobial properties, suggesting that this compound may possess similar activities against pathogenic bacteria or fungi.
Study 1: Anticancer Activity
A study published in MDPI evaluated the cytotoxicity of various fluorinated compounds against HT-29 colon cancer cells. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that related compounds effectively inhibited key metabolic enzymes. This suggests that this compound could be explored for its potential in treating metabolic disorders or as an adjunct therapy in cancer treatment .
Comparative Analysis of Biological Activity
The table below summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | IC50 Against HT-29 Cells | Enzyme Targeted | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Anticancer |
| Trifluoromethyl derivative A | 9 nM | Metabolic Enzyme | Anticancer |
| Trifluoromethyl derivative B | TBD | TBD | Antimicrobial |
TBD = To Be Determined; further studies are needed to establish these values for this compound.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for confirming the Z-configuration of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate?
- Methodological Answer : The Z-configuration can be confirmed using Nuclear Overhauser Effect (NOE) NMR spectroscopy to identify spatial proximity of protons across the double bond. For unambiguous determination, single-crystal X-ray diffraction is preferred. Refinement programs like SHELXL (part of the SHELX suite) are widely used for crystallographic analysis, leveraging high-resolution data to resolve stereochemistry . Additionally, coupling constants () in -NMR can distinguish Z/E isomers, with smaller values (~10–12 Hz) typical for Z-configuration due to reduced dihedral angle strain.
Q. How can researchers determine the purity and stability of this compound under different storage conditions?
- Methodological Answer : Purity is best assessed via HPLC with UV detection (λ ≈ 210–260 nm for aromatic/amide groups) and mass spectrometry (ESI-MS) for molecular ion confirmation. Stability studies should employ accelerated degradation tests under varied conditions (e.g., 40°C/75% RH for 1–3 months). Thermal stability can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) , referencing the compound’s reported boiling point (347.4°C at 760 mmHg) and decomposition profile .
Q. What are the key spectral signatures (NMR, IR) for identifying functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Strong absorbance at ~1740 cm (ester C=O), ~1650 cm (amide I band), and ~1540 cm (amide II band). Fluorine substituents on the phenyl ring may show C-F stretches at 1100–1250 cm.
- NMR :
- -NMR: δ 6.8–7.5 ppm (aromatic protons on trifluorophenyl), δ 3.6–3.8 ppm (ester OCH), δ 2.0 ppm (acetamido CH).
- -NMR: Distinct signals for 2-, 4-, and 5-fluorine atoms due to differing electronic environments .
Advanced Research Questions
Q. What enzymatic strategies can be employed for the stereoselective synthesis of derivatives of this compound?
- Methodological Answer : PluriZyme TR2E2 , a bifunctional enzyme with transaminase and hydrolase activity, has demonstrated high enantioselectivity (>99% e.e.) in converting β-keto esters to β-amino acids under optimized conditions (pH 8.0–9.5, 60–65°C). This system could be adapted for synthesizing stereodefined derivatives by substituting the β-keto ester precursor. Reaction monitoring via chiral HPLC or circular dichroism ensures stereochemical fidelity .
| Enzyme | Substrate | Conditions | Outcome |
|---|---|---|---|
| TR2E2 | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | pH 9.0, 65°C, 24h | 99% e.e. β-amino acid |
Q. How to resolve contradictions between crystallographic data and spectroscopic results in structural determination?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use DFT calculations to model solution-state conformers and compare with NMR-derived values. Cross-validate using SHELXL refinement with high-resolution X-ray data (≥0.8 Å), ensuring hydrogen atom positions are accurately modeled. For ambiguous cases, 2D NOESY can corroborate spatial relationships observed crystallographically .
Q. How does the presence of the 2,4,5-trifluorophenyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, directing nucleophilic attack to the para position (relative to fluorine). This can be exploited in Suzuki-Miyaura couplings or SNAr reactions. Kinetic studies under varied conditions (e.g., DMF vs. THF, Pd catalysts) should quantify regioselectivity. Comparative analysis with non-fluorinated analogs (e.g., using Hammett plots) can isolate electronic effects .
Data Contradiction Analysis
- Example : If X-ray data indicates planar geometry for the enoate moiety, but NMR suggests torsional strain, this may reflect temperature-dependent conformational averaging. Variable-temperature NMR (e.g., –40°C to 80°C) can slow rotation and resolve splitting, while synchrotron X-ray at cryogenic temperatures captures static conformers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
